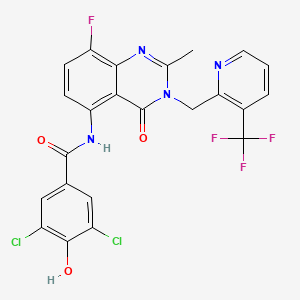
Hsd17B13-IN-81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-81 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-81 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography . The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-81 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various functionalized derivatives of the core scaffold, which can be further modified to enhance the inhibitory activity and selectivity of this compound .
Scientific Research Applications
Hsd17B13-IN-81 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity and inhibition of HSD17B13.
Biology: Investigated for its role in modulating lipid metabolism and liver function.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Utilized in the development of novel drugs targeting liver diseases.
Mechanism of Action
Hsd17B13-IN-81 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity . This inhibition disrupts the metabolism of lipid droplets in hepatocytes, leading to reduced lipid accumulation and inflammation . The molecular targets and pathways involved include the regulation of lipid biosynthesis and degradation, as well as the modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-80: Another inhibitor of HSD17B13 with a slightly different chemical structure.
Hsd17B13-IN-82: A derivative with enhanced selectivity for HSD17B13.
Uniqueness
Hsd17B13-IN-81 is unique in its high potency and selectivity for HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases . Its distinct chemical structure allows for effective inhibition of HSD17B13 without significant off-target effects .
Properties
Molecular Formula |
C23H14Cl2F4N4O3 |
|---|---|
Molecular Weight |
541.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[3-(trifluoromethyl)pyridin-2-yl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H14Cl2F4N4O3/c1-10-31-19-15(26)4-5-16(32-21(35)11-7-13(24)20(34)14(25)8-11)18(19)22(36)33(10)9-17-12(23(27,28)29)3-2-6-30-17/h2-8,34H,9H2,1H3,(H,32,35) |
InChI Key |
UMXINSUIXWPPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=C(C=CC=N3)C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















